2-(3,5-dimethylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the benzothiadiazine class, characterized by a fused heterocyclic core containing sulfur and nitrogen atoms. The structure features a 3,5-dimethylphenyl substituent at position 2 and an oxan-4-ylmethyl (tetrahydropyranylmethyl) group at position 4 (Figure 1).
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-4-(oxan-4-ylmethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-15-11-16(2)13-18(12-15)23-21(24)22(14-17-7-9-27-10-8-17)19-5-3-4-6-20(19)28(23,25)26/h3-6,11-13,17H,7-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXSPEWRNITMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine class, which has garnered interest for its potential biological activities. This article explores its biological activity based on existing research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 366.45 g/mol. The structure features a benzothiadiazine core that is substituted with a dimethylphenyl group and an oxan-4-yl methyl group.
Biological Activity Overview
Research indicates that compounds in the benzothiadiazine class often exhibit a range of biological activities including:
- Antioxidant Activity : Some derivatives have shown significant antioxidant properties which can be beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects : Certain benzothiadiazines have been studied for their ability to modulate neurotransmitter systems, particularly as positive allosteric modulators of AMPA receptors. For instance, related compounds have been shown to enhance synaptic transmission and exhibit neuroprotective effects in cellular models of neurodegeneration .
- Anticancer Potential : Preliminary studies suggest that some benzothiadiazine derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
The biological effects of this compound may be attributed to its interaction with various molecular targets:
- AMPA Receptor Modulation : As noted in studies involving similar compounds, the modulation of AMPA receptors can lead to enhanced synaptic plasticity and neuroprotection. The binding affinity and efficacy can be influenced by substituents on the benzothiadiazine ring .
- Antioxidant Mechanisms : The presence of functional groups capable of donating electrons may contribute to the compound's antioxidant capacity, potentially mitigating oxidative damage in cells.
Case Studies
Several studies have investigated the biological activity of related benzothiadiazine compounds:
- Study 1 : A study evaluated the neuroprotective effects of a benzothiadiazine derivative in an in vitro model of oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative markers compared to control groups .
- Study 2 : Another investigation focused on the anticancer activity of a related compound. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3S |
| Molecular Weight | 366.45 g/mol |
| Antioxidant Activity | Significant |
| Neuroprotective Activity | Positive Allosteric Modulator |
| Anticancer Activity | Induces Apoptosis |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues in the Benzothiadiazine Class
Key analogs include derivatives with modifications at the N1 and C4 positions (Table 1).
Key Observations:
- However, the absence of a hydroxyl group might diminish antioxidant activity .
- Role of Oxan-4-ylmethyl: The tetrahydropyranylmethyl group likely enhances solubility and metabolic stability compared to morpholino or tert-butyl substituents, as seen in bis(morpholino-triazine) derivatives () .
Pharmacological Profile Comparison
- PDE4 Inhibition: Analogs in with N1 substituents exhibit micromolar-range PDE4 inhibition, critical for anti-inflammatory effects. The target compound’s C4 oxan-4-ylmethyl group may modulate selectivity by occupying hydrophobic pockets in the PDE4 active site .
- Antioxidant Potential: Compound 13 () demonstrated significant antioxidant activity due to its phenolic hydroxyl group. The target compound lacks this feature, suggesting a divergent mechanism of action .
Physicochemical Properties
- Solubility: The oxan-4-ylmethyl group’s ether oxygen may improve aqueous solubility relative to tert-butyl or morpholino substituents, which are more lipophilic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
